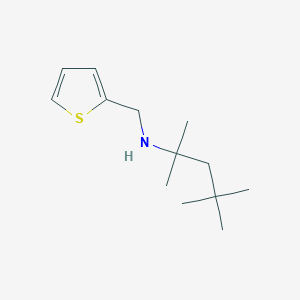

2,4,4-trimethyl-N-(thiophen-2-ylmethyl)pentan-2-amine

CAS No.:

Cat. No.: VC17760652

Molecular Formula: C13H23NS

Molecular Weight: 225.40 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H23NS |

|---|---|

| Molecular Weight | 225.40 g/mol |

| IUPAC Name | 2,4,4-trimethyl-N-(thiophen-2-ylmethyl)pentan-2-amine |

| Standard InChI | InChI=1S/C13H23NS/c1-12(2,3)10-13(4,5)14-9-11-7-6-8-15-11/h6-8,14H,9-10H2,1-5H3 |

| Standard InChI Key | XMKCPHFVXDZNHO-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)CC(C)(C)NCC1=CC=CS1 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The core structure of 2,4,4-trimethyl-N-(thiophen-2-ylmethyl)pentan-2-amine comprises a pentane chain substituted with methyl groups at positions 2 and 4, creating a sterically hindered tertiary amine center. The thiophene ring, a five-membered aromatic heterocycle containing sulfur, is attached to the nitrogen atom through a methylene (-CH₂-) linker. This arrangement confers distinct electronic and steric properties, influencing reactivity and intermolecular interactions.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₂₃NS | |

| Molecular Weight | 225.40 g/mol | |

| IUPAC Name | 2,4,4-trimethyl-N-(thiophen-2-ylmethyl)pentan-2-amine | |

| Hybridization | sp³ (nitrogen center) |

Spectroscopic Characterization

While experimental spectral data (e.g., NMR, IR) for this specific compound is limited in publicly available literature, analogs such as 2,4,4-trimethyl-N-(2-methylbutyl)pentan-2-amine exhibit characteristic tertiary amine signals in NMR, including a singlet for the N-bound methyl groups and multiplet patterns for the branched alkyl chain . The thiophene moiety typically shows aromatic proton resonances between δ 6.8–7.5 ppm in ¹H NMR and distinct C-S stretching vibrations near 700 cm⁻¹ in IR.

Synthesis and Optimization

Conventional Alkylation Routes

The primary synthesis route involves alkylation of a preformed amine precursor, such as 2,4,4-trimethylpentan-2-amine, with thiophen-2-ylmethyl chloride under basic conditions. This SN2 reaction proceeds via nucleophilic attack by the amine on the electrophilic methylene carbon, displacing chloride and forming the desired product.

Reaction optimization studies for analogous compounds suggest that polar aprotic solvents (e.g., DMF, acetonitrile) and elevated temperatures (60–80°C) improve yields by enhancing nucleophilicity and reducing side reactions .

Challenges in Purification

Due to the compound’s high hydrophobicity and steric bulk, chromatographic purification often requires non-polar eluents (e.g., hexane/ethyl acetate gradients). Recrystallization from ethanol or methanol has been reported for structurally similar amines, yielding crystalline products with >95% purity .

| Compound Class | Target | Activity | Source |

|---|---|---|---|

| Hexahydropyrano-thiazinamines | Viral proteases | Inhibitory (IC₅₀ < 1 μM) | |

| Branched alkylamines | Neurological receptors | Allosteric modulation |

Industrial and Material Science Applications

Catalysis and Ligand Design

The steric bulk and electron-donating properties of the thiophene-methylamine group position this compound as a potential ligand in transition metal catalysis. Palladium and nickel complexes of analogous amines have shown efficacy in cross-coupling reactions, though catalytic activity remains untested for this specific derivative.

Polymer Additives

Branched tertiary amines are widely used as stabilizers in polymer formulations to scavenge free radicals and prevent oxidative degradation. The thiophene moiety’s conjugated π-system could further enhance UV absorption, making this compound a candidate for photostabilizer applications in polyolefins .

Research Gaps and Future Directions

Pharmacokinetic Profiling

Current data lack details on bioavailability, metabolic stability, and toxicity—critical parameters for pharmaceutical development. In vitro ADME assays (e.g., microsomal stability, Caco-2 permeability) are recommended to assess suitability for in vivo studies .

Synthetic Methodology Innovation

Emerging techniques such as flow chemistry and photoredox catalysis could address yield limitations in traditional alkylation routes. For instance, continuous-flow systems minimize side reactions via precise temperature control, while catalytic C-H activation might enable direct functionalization of the pentane backbone .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume